molecular formula C22H23FN4O3 B3010126 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide CAS No. 941970-49-6

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B3010126
CAS RN: 941970-49-6
M. Wt: 410.449
InChI Key: NKWMFSBWLQZEHC-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications

NK2 Receptor Antagonism

The compound exhibits potent NK2 receptor antagonist properties. In a study, similar spiropiperidines showed strong NK2 receptor binding affinity and acted as antagonists in guinea pig trachea, suggesting potential applications in bronchoconstriction related conditions (Smith et al., 1995).

Antipsychotic Properties

Compounds with a similar structure have demonstrated antipsychotic profiles in pharmacological test models. They showed reduced propensity for neurological side effects, indicating potential use in treating psychosis (Wise et al., 1985).

ORL1 Receptor Agonism

Spiro[4.5]decan derivatives have been identified as high-affinity ligands for the ORL1 (orphanin FQ/nociceptin) receptor, suggesting their use in biochemical assays related to this receptor (Röver et al., 2000).

Antiviral Activity

Spirothiazolidinone derivatives, structurally related to the compound , have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, proposing the potential for antiviral drug development (Apaydın et al., 2020).

Anxiolytic-like Effects

Derivatives of triazaspirodecanone exhibited anxiolytic-like effects in in vivo tests, suggesting possible applications in anxiety and related disorders (Wichmann et al., 2000).

Anticonvulsant Activity

Fluorinated N-phenyl- and N-benzyl-2-azaspirodecan derivatives have shown significant anticonvulsant activity, indicating potential use in seizure-related disorders (Obniska et al., 2006).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-7-4-8-18(13-17)24-19(28)15-26-11-9-22(10-12-26)20(29)27(21(30)25-22)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWMFSBWLQZEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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